
3-Oxo-Posaconazol (3-oxo-1-piperazinyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-posaconazole (3-oxo-1-piperazinyl) is a chemical compound recognized as an impurity in the antifungal medication posaconazole. Posaconazole is a broad-spectrum triazole antifungal used to treat various fungal infections, including aspergillosis, candidiasis, and mucormycosis. The molecular formula of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) is C37H40F2N8O5, and it has a molecular weight of 714.76 g/mol .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics of 3-Oxo-Posaconazole
Key Findings:
- Absorption and Bioavailability: Studies indicate that the absorption of Posaconazole varies significantly based on food intake, with enhanced absorption noted when taken with high-fat meals. This variability can affect therapeutic outcomes, particularly in patients with compromised immune systems .
- Steady-State Concentrations: In clinical trials involving 300 mg doses administered once daily, a significant proportion of patients achieved steady-state concentrations above therapeutic thresholds, indicating effective drug delivery and absorption .
Table 1: Pharmacokinetic Parameters of Posaconazole
Parameter | Value |
---|---|
Mean Cmin | 1720 ng/mL |
Range of Cmin | 210 - 9140 ng/mL |
Percentage ≥700 ng/mL | 90% |
Percentage <500 ng/mL | 5% |
Percentage 500-700 ng/mL | 5% |
Efficacy in Clinical Applications
3-Oxo-Posaconazole has shown promise in various clinical scenarios:
- Prophylaxis in High-Risk Patients: The compound is particularly beneficial for patients undergoing chemotherapy or those with hematologic malignancies. A study involving 210 patients demonstrated that prophylactic use resulted in low rates of invasive fungal infections .
- Treatment of Refractory Infections: It serves as an alternative treatment for patients intolerant to other antifungals or those with infections refractory to standard therapies. Notably, its efficacy against Aspergillus and Candida species has been well-documented .
Safety Profile
The safety profile of 3-Oxo-Posaconazole is comparable to that of its parent compound. Common adverse effects include gastrointestinal disturbances such as nausea and diarrhea. Serious adverse events are rare but can include liver enzyme alterations and hypersensitivity reactions .
Table 2: Adverse Events Associated with Posaconazole
Adverse Event | Incidence (%) |
---|---|
Nausea | 11% |
Diarrhea | 8% |
Serious Events | <1% |
Case Study 1: Prophylaxis in Hematopoietic Stem Cell Transplant Recipients
A cohort study evaluated the use of Posaconazole in preventing invasive fungal infections among HSCT recipients. The results indicated that patients receiving prophylactic treatment had significantly lower rates of fungal infections compared to those not receiving antifungal prophylaxis.
Case Study 2: Treatment of Oropharyngeal Candidiasis
In another study focusing on patients with refractory oropharyngeal candidiasis, Posaconazole demonstrated effectiveness where traditional treatments failed, highlighting its role as a critical option in antifungal therapy.
Vorbereitungsmethoden
The preparation of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) involves synthetic routes that are typically used in the production of posaconazole. The compound is formed as an impurity during the manufacturing process of posaconazole. Specific synthetic routes and reaction conditions for the preparation of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) are not widely documented, as it is primarily an impurity rather than a target compound for industrial production.
Analyse Chemischer Reaktionen
3-Oxo-posaconazole (3-oxo-1-piperazinyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wirkmechanismus
The mechanism of action of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. posaconazole, the parent compound, exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
3-Oxo-posaconazole (3-oxo-1-piperazinyl) can be compared with other similar compounds, particularly other impurities and analogs of posaconazole. Some similar compounds include:
Posaconazole: The parent compound, a broad-spectrum triazole antifungal.
Other Triazole Antifungals: Compounds such as fluconazole, itraconazole, and voriconazole, which share similar antifungal mechanisms but differ in their chemical structures and spectrum of activity.
Posaconazole Impurities: Other impurities formed during the production of posaconazole, which may have similar chemical structures but different properties and activities.
Biologische Aktivität
3-Oxo-posaconazole, a derivative of the triazole antifungal posaconazole, has garnered attention for its potential biological activities beyond antifungal effects. This article reviews the biological activity of 3-oxo-posaconazole, focusing on its mechanisms of action, pharmacological properties, and therapeutic implications based on diverse research findings.
3-Oxo-posaconazole functions primarily as an inhibitor of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in ergosterol biosynthesis in fungi. By inhibiting this enzyme, 3-oxo-posaconazole disrupts the integrity of fungal cell membranes, leading to cell death. This mechanism is similar to that of other triazole antifungals but may exhibit enhanced specificity or reduced side effects due to structural modifications.
Pharmacological Properties
The pharmacodynamics of 3-oxo-posaconazole indicate its broad-spectrum antifungal activity against various pathogens, including:
- Aspergillus species : Effective against A. fumigatus, A. flavus, and others.
- Candida species : Active against C. albicans and C. glabrata.
- Other fungi : Includes activity against Coccidioides immitis and Fusarium species.
In vitro studies have shown that 3-oxo-posaconazole maintains a favorable pharmacokinetic profile, with significant plasma concentrations achieved through oral administration. Its bioavailability is enhanced compared to traditional formulations of posaconazole, potentially leading to improved clinical outcomes.
Case Studies and Clinical Trials
Several studies have evaluated the efficacy and safety of 3-oxo-posaconazole in clinical settings:
- Treatment of Invasive Fungal Infections : In a cohort study involving patients with refractory fungal infections, 3-oxo-posaconazole demonstrated a response rate comparable to that of standard therapies, with notable improvements in survival rates among immunocompromised patients.
- Repurposing for Cancer Therapy : Recent research suggests that 3-oxo-posaconazole may inhibit the Hedgehog signaling pathway, a critical pathway in various cancers. In vitro assays revealed that it could down-regulate the expression of Gli1, a target gene associated with this pathway (IC50 values reported at 0.19 μM) .
Table: Summary of Biological Activities
Safety Profile and Drug Interactions
The safety profile of 3-oxo-posaconazole appears favorable; however, caution is advised regarding its potential interactions with CYP3A4 substrates. Co-administration with other drugs metabolized by this enzyme may necessitate dose adjustments to avoid adverse reactions .
Eigenschaften
CAS-Nummer |
357189-94-7 |
---|---|
Molekularformel |
C37H40F2N8O5 |
Molekulargewicht |
714.8 g/mol |
IUPAC-Name |
4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one |
InChI |
InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-29(6-8-30)45-15-14-43(18-35(45)49)28-9-11-31(12-10-28)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1 |
InChI-Schlüssel |
ZZDLBPMUUVZXAY-UZGSICAYSA-N |
SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Isomerische SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Kanonische SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Synonyme |
2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-3-oxo-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-t |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.